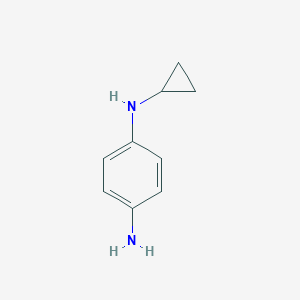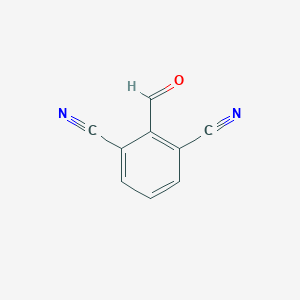
N-Decildimetilmetoxisilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyldimethylmethoxysilane is an organosilicon compound with the molecular formula C13H30OSi. It is characterized by a decyl group attached to a dimethylsilyl group, which is further bonded to a methoxy group. This compound is commonly used in various industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-Decyldimethylmethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Safety and Hazards
Direcciones Futuras
While specific future directions for N-Decyldimethylmethoxysilane were not found in the literature, research in the field of silanes is ongoing. Silanes are being explored for various applications, including drug delivery systems , and controlled release of therapeutic agents . These areas could potentially be explored with N-Decyldimethylmethoxysilane as well.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Decyldimethylmethoxysilane can be synthesized through the hydrosilylation reaction of decene with dimethylmethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods: In industrial settings, the production of N-Decyldimethylmethoxysilane involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: N-Decyldimethylmethoxysilane can undergo oxidation reactions to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: N-Decyldimethylmethoxysilane can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Halides, amines; temperatures around 50°C to 100°C.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which N-Decyldimethylmethoxysilane exerts its effects is primarily through the formation of strong covalent bonds with various substrates. The methoxy group can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in creating durable coatings and adhesives.
Comparación Con Compuestos Similares
N-Octyldimethylmethoxysilane: Similar structure but with an octyl group instead of a decyl group.
N-Dodecyldimethylmethoxysilane: Similar structure but with a dodecyl group instead of a decyl group.
N-Hexyldimethylmethoxysilane: Similar structure but with a hexyl group instead of a decyl group.
Uniqueness: N-Decyldimethylmethoxysilane is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in applications requiring surface modification and adhesion.
Propiedades
IUPAC Name |
decyl-methoxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIVNCRFEYCANR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311028 |
Source


|
| Record name | Decylmethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180163-82-0 |
Source


|
| Record name | Decylmethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180163-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylmethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)


![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)



![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)



